molecular formula C17H17FN4O2 B7177345 N-(5-fluoro-2-propan-2-yloxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide

N-(5-fluoro-2-propan-2-yloxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide

Cat. No.: B7177345
M. Wt: 328.34 g/mol
InChI Key: HFVNGKZNIMTCNN-UHFFFAOYSA-N
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Description

N-(5-fluoro-2-propan-2-yloxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrazolo[1,5-a]pyrimidine core, which is known for its biological activity, making it a candidate for pharmaceutical research and development.

Properties

IUPAC Name

N-(5-fluoro-2-propan-2-yloxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN4O2/c1-10(2)24-15-5-4-12(18)8-14(15)21-17(23)13-9-19-22-7-6-11(3)20-16(13)22/h4-10H,1-3H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFVNGKZNIMTCNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=NN2C=C1)C(=O)NC3=C(C=CC(=C3)F)OC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-fluoro-2-propan-2-yloxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the pyrazolo[1,5-a]pyrimidine core: This step involves the cyclization of appropriate precursors under controlled conditions, often using a base such as potassium carbonate in a polar solvent like dimethylformamide.

    Introduction of the fluoro and propan-2-yloxy groups: This step can be achieved through nucleophilic substitution reactions, where the appropriate fluoro and propan-2-yloxy groups are introduced using reagents like potassium fluoride and isopropanol.

    Amidation: The final step involves the formation of the carboxamide group, typically through the reaction of the intermediate with an amine under dehydrating conditions, using reagents such as dicyclohexylcarbodiimide (DCC) and N,N-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

N-(5-fluoro-2-propan-2-yloxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur, especially at the fluoro and propan-2-yloxy positions, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethyl sulfoxide (DMSO) with alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(5-fluoro-2-propan-2-yloxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and signaling pathways.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of mood disorders and other neurological conditions.

    Industry: Utilized in the development of new materials with specific properties, such as improved stability or reactivity.

Mechanism of Action

The mechanism of action of N-(5-fluoro-2-propan-2-yloxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular signaling pathways. For example, it may act as an inhibitor of certain kinases, thereby modulating cell growth and proliferation.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-fluoro-2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide
  • N-(5-chloro-2-propan-2-yloxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide
  • N-(5-fluoro-2-propan-2-yloxyphenyl)-5-ethylpyrazolo[1,5-a]pyrimidine-3-carboxamide

Uniqueness

N-(5-fluoro-2-propan-2-yloxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluoro and propan-2-yloxy groups enhances its stability and reactivity, making it a valuable compound for various applications.

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